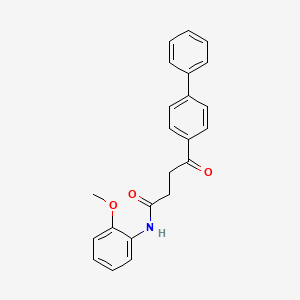
4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide
描述
4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide selectively targets the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. When activated, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation. This compound inhibits the activation of the IKK complex by binding to its ATP-binding site, thereby preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by blocking the activation of NF-κB. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In animal models of inflammation and autoimmune disorders, this compound has been shown to reduce the severity of disease symptoms by inhibiting the activation of immune cells, such as T cells and B cells.
实验室实验的优点和局限性
One of the main advantages of 4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB signaling pathway without affecting other cellular processes. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively low potency, which requires higher concentrations for effective inhibition of the IKK complex. Additionally, the synthesis method of this compound is complex and may require specialized equipment and expertise.
未来方向
There are several future directions for the research and development of 4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy to inhibit the growth and survival of cancer cells. Another potential application is in the treatment of autoimmune disorders, where this compound could be used to reduce the severity of disease symptoms by inhibiting the activation of immune cells. Additionally, future research could focus on improving the potency and selectivity of this compound, as well as developing more efficient and cost-effective synthesis methods.
科学研究应用
4-(4-biphenylyl)-N-(2-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activation of NF-κB, a transcription factor that is critical for tumor growth and progression. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In autoimmune disorders, this compound has been shown to reduce the severity of disease symptoms by inhibiting the activation of immune cells, such as T cells and B cells.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-22-10-6-5-9-20(22)24-23(26)16-15-21(25)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOARINPSCFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3615745.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]benzamide](/img/structure/B3615750.png)
![dimethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}terephthalate](/img/structure/B3615764.png)
![N-(2-methoxyphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3615772.png)
![1-(4-bromophenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B3615779.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-furoate](/img/structure/B3615782.png)
![1,3,4-trimethyl-2-(4-methylphenyl)-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B3615794.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3615798.png)
![3-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3615799.png)
![3-(5-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3615804.png)
![ethyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3615806.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615812.png)
![3-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3615817.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3615820.png)